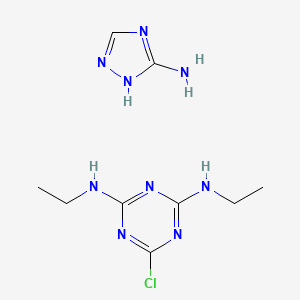
Amazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amazine is a synthetic organic compound known for its unique chemical properties and wide range of applications in various scientific fields. It is characterized by its stability and reactivity, making it a valuable compound in both research and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amazine can be synthesized through several methods, including:
From Nitriles: One common method involves the reaction of nitriles with ammonia or amines under high pressure and temperature conditions.
From Amides: Another method includes the conversion of amides to amidines using dehydrating agents such as phosphorus oxychloride.
From Carbodiimides: this compound can also be prepared by reacting carbodiimides with amines in the presence of catalysts.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical reactions involving the above-mentioned methods. The process often includes purification steps such as crystallization and distillation to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Amazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Amazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, dyes, and other functional materials.
Wirkmechanismus
The mechanism by which Amazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various downstream effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Amazine can be compared with other similar compounds, such as:
Amidines: Similar in structure but differ in their reactivity and applications.
Amides: While both contain nitrogen, amides are less reactive compared to this compound.
Carbodiimides: Share some synthetic routes with this compound but have distinct chemical properties and uses.
Uniqueness: this compound stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields. Its stability and reactivity make it a valuable compound for both research and industrial purposes.
By understanding the preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can better utilize this compound in their work and explore its full potential.
Eigenschaften
CAS-Nummer |
8015-25-6 |
|---|---|
Molekularformel |
C9H16ClN9 |
Molekulargewicht |
285.74 g/mol |
IUPAC-Name |
6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine;1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C7H12ClN5.C2H4N4/c1-3-9-6-11-5(8)12-7(13-6)10-4-2;3-2-4-1-5-6-2/h3-4H2,1-2H3,(H2,9,10,11,12,13);1H,(H3,3,4,5,6) |
InChI-Schlüssel |
QRRLMJRIOPVBCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC.C1=NNC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


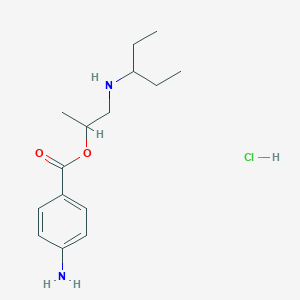
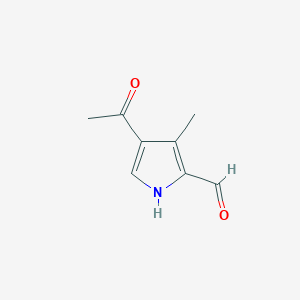
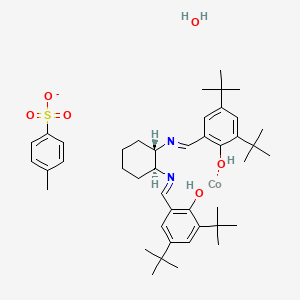
![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
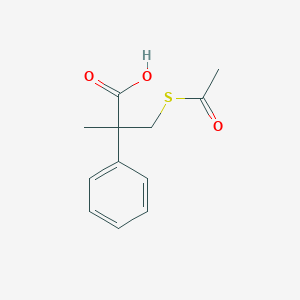
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
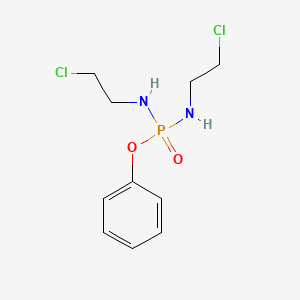
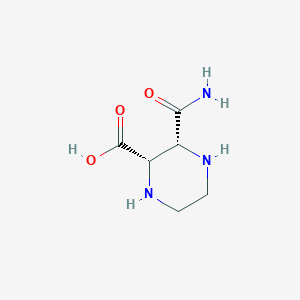

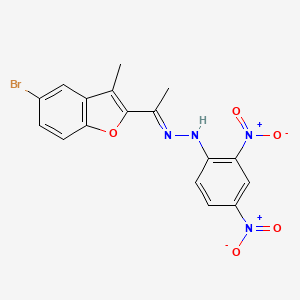

![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)
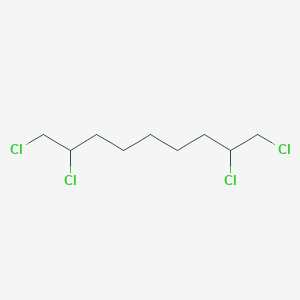
![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
